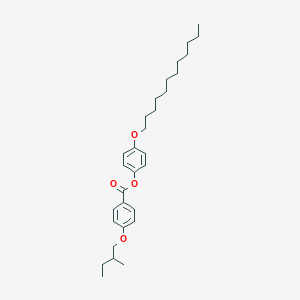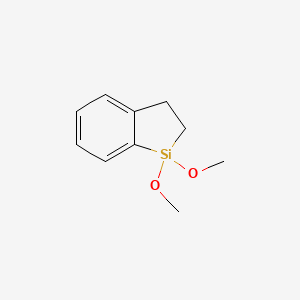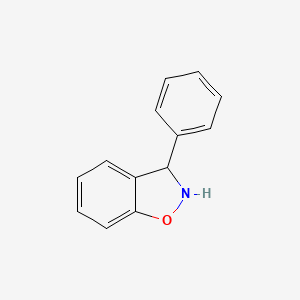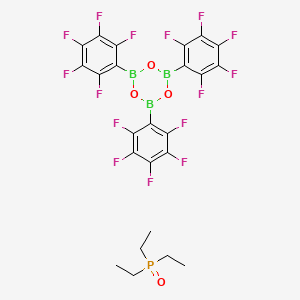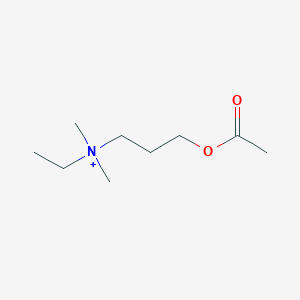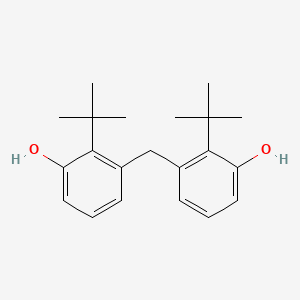![molecular formula C12H18OSn B12546737 Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane CAS No. 145025-01-0](/img/structure/B12546737.png)
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group and a prop-2-en-1-yloxy group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane typically involves the reaction of trimethyltin chloride with 2-[(prop-2-en-1-yl)oxy]phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The phenyl and prop-2-en-1-yloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Organotin oxides.
Reduction: Tin(II) derivatives.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its organotin moiety can interact with cellular components, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl{2-[(prop-2-yn-1-yloxy)]phenyl}stannane: Similar structure but with a prop-2-yn-1-yloxy group.
Trimethyl{2-[(prop-2-en-1-yloxy)]phenyl}silane: Contains a silicon atom instead of tin.
Trimethyl{2-[(prop-2-en-1-yloxy)]phenyl}germane: Contains a germanium atom instead of tin.
Uniqueness
Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane is unique due to its specific organotin structure, which imparts distinct chemical reactivity and potential biological activity. The presence of the tin atom allows for unique coordination chemistry and interactions with various molecular targets, distinguishing it from its silicon and germanium analogs.
Propriétés
Numéro CAS |
145025-01-0 |
|---|---|
Formule moléculaire |
C12H18OSn |
Poids moléculaire |
296.98 g/mol |
Nom IUPAC |
trimethyl-(2-prop-2-enoxyphenyl)stannane |
InChI |
InChI=1S/C9H9O.3CH3.Sn/c1-2-8-10-9-6-4-3-5-7-9;;;;/h2-6H,1,8H2;3*1H3; |
Clé InChI |
YJGXSTOOWNMVEX-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC=CC=C1OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
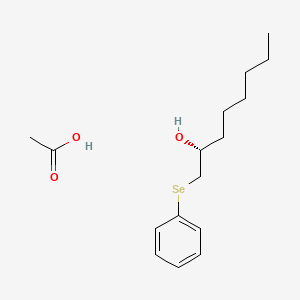
![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)


